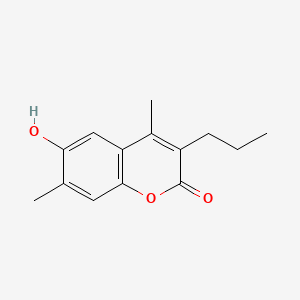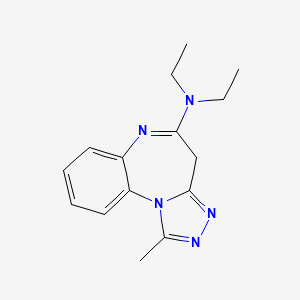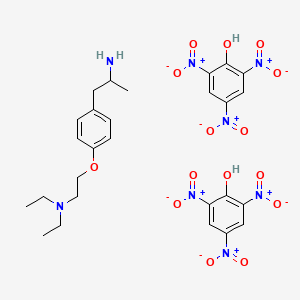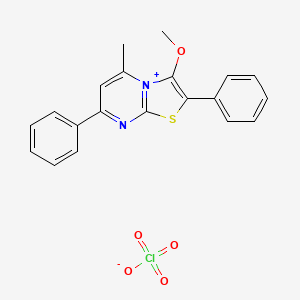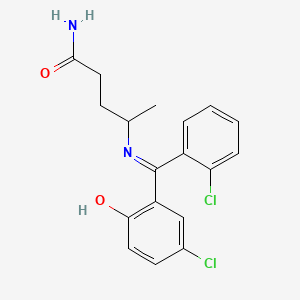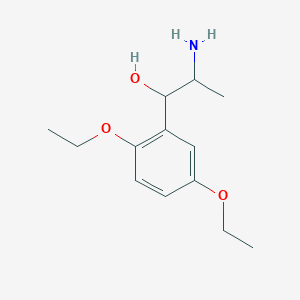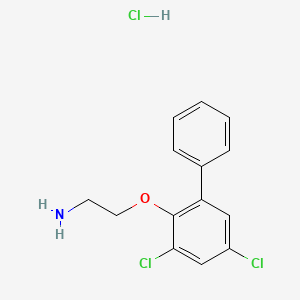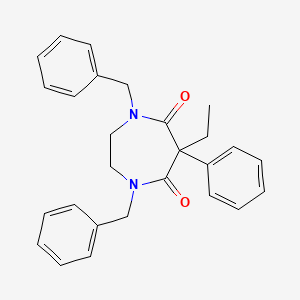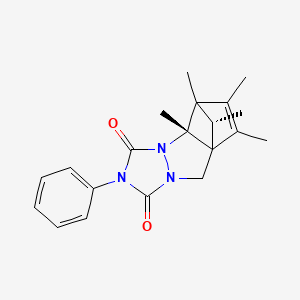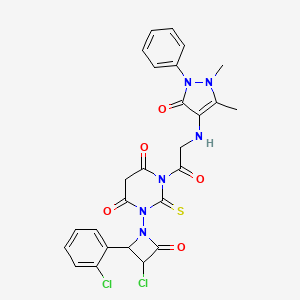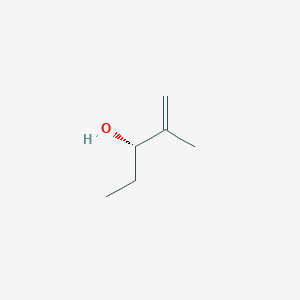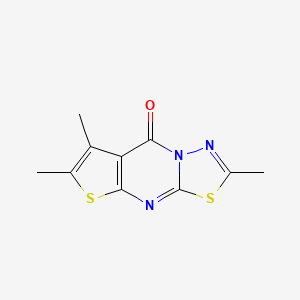![molecular formula C19H19N8O5P B12740850 phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol CAS No. 1159490-83-1](/img/structure/B12740850.png)
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a compound known for its potent and selective inhibition of the c-MET receptor tyrosine kinase. This receptor plays a critical role in human oncogenesis and tumor progression, making the compound a valuable candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves multiple steps. One common method includes the condensation of quinoline derivatives with triazolopyrazine scaffolds. The reaction conditions typically involve the use of tetrahydrofuran as a solvent medium, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in inhibiting c-MET receptor tyrosine kinase, which is crucial in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the c-MET receptor.
Mécanisme D'action
The compound exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell growth, survival, and metastasis. The molecular targets include the ATP-binding site of the c-MET receptor, preventing its phosphorylation and subsequent activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Foretinib: Another c-MET inhibitor with dual activity against VEGFR-2.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET.
Cabozantinib: Inhibits c-MET and VEGFR-2, used in cancer therapy.
Uniqueness
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is unique due to its high selectivity and potency against the c-MET receptor. Unlike other inhibitors, it demonstrates minimal off-target effects, making it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
1159490-83-1 |
|---|---|
Formule moléculaire |
C19H19N8O5P |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H16N8O.H3O4P/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;(H3,1,2,3,4) |
Clé InChI |
TWWONGIWZWOGQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


